molecular formula C8H16ClN B2525593 (2R)-bicyclo[2.2.2]octan-2-amine hydrochloride CAS No. 2375248-84-1

(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride

Cat. No.: B2525593
CAS No.: 2375248-84-1
M. Wt: 161.67
InChI Key: FSIJCGYVIWGAHT-XJRLSETOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-bicyclo[2.2.2]octan-2-amine hydrochloride is a useful research compound. Its molecular formula is C8H16ClN and its molecular weight is 161.67. The purity is usually 95%.
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Scientific Research Applications

Structural Building Block in Synthesis

(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride serves as a crucial chiral building block in the synthesis of complex molecules. For instance, it has been utilized in the preparation of a new δ-sugar amino acid, showcasing its potential in the creation of peptidomimetics with conformationally restricted structures. This structural role is pivotal in accessing new compounds with unique biological activities and structural properties (Defant et al., 2011).

Catalyst in Asymmetric Synthesis

The compound plays a significant role in asymmetric synthesis, an area crucial for producing enantiomerically pure substances. For example, it has been involved in the asymmetric Diels–Alder cycloaddition process, yielding enantiopure bicyclic β-amino acids. These acids are valuable in synthesizing biologically active compounds and serve as catalysts in various chemical reactions (Songis et al., 2007).

Antiviral and Antiprotozoal Applications

The structural moiety of (2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride has been incorporated into tricyclic compounds showing promising anti-influenza virus activity. This highlights its potential as a core structure for developing novel antiviral agents for human use (Oka et al., 2001). Furthermore, derivatives of this compound have exhibited antiprotozoal activities, offering a new approach to combating diseases like malaria and sleeping sickness (Seebacher et al., 2005).

Foldamer Science and Chiral Catalysts

The compound is instrumental in foldamer science, where it's used to stabilize unique peptide/peptidomimetic structures. Its rigid, constrained structure allows for the creation of novel bioactive compounds like antibiotics and enzyme inhibitors. Moreover, its derivatives have shown efficacy as organocatalysts in asymmetric synthesis, highlighting its versatility and potential in advanced synthetic chemistry (Milbeo et al., 2021).

Safety and Hazards

The safety information for “(2R)-Bicyclo[2.2.2]octan-2-amine;hydrochloride” indicates that it has the following hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mechanism of Action

    Target of Action

    The compound belongs to the class of quinuclidines . Quinuclidines are a type of bicyclic amine and have been found to interact with various biological targets, including receptors and enzymes. The specific target would depend on the exact structure and functional groups present in the compound.

Biochemical Analysis

Biochemical Properties

(2R)-Bicyclo[2.2.2]octan-2-amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a nucleophilic catalyst in organic synthesis, promoting reactions such as the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers . Additionally, it is involved in the Baylis-Hillman reactions of aldehydes and unsaturated ketones and aldehydes . The nature of these interactions typically involves the compound acting as a strong ligand and Lewis base, forming stable adducts with various substrates.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the nucleophilicity of amine centers, thereby promoting coupling reactions within cells . This modulation can lead to changes in cellular metabolism and gene expression, impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, acting as a nucleophilic catalyst and a strong ligand. This binding can result in enzyme inhibition or activation, depending on the specific biochemical context . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard laboratory conditions, but its activity can degrade over extended periods or under specific conditions . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings where it can continuously interact with cellular components.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can promote beneficial biochemical reactions without significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. The compound’s involvement in these pathways highlights its potential as a tool for studying metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The compound’s activity and function can vary depending on its localization within the cell, making it an important consideration in experimental design.

Properties

IUPAC Name

(2R)-bicyclo[2.2.2]octan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N.ClH/c9-8-5-6-1-3-7(8)4-2-6;/h6-8H,1-5,9H2;1H/t6?,7?,8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSIJCGYVIWGAHT-XJRLSETOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CCC1C[C@H]2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.